REACTION_CXSMILES
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[N:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[S:3][C:2]=1[C:10]([O:12]CC)=[O:11].[OH-].[Na+:16]>O1CCCC1>[N:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[S:3][C:2]=1[C:10]([O-:12])=[O:11].[Na+:16] |f:1.2,4.5|
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Name
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|
Quantity
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3 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
|
0.61 g
|
Type
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reactant
|
Smiles
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N1=C(SC=2C=NC=CC21)C(=O)OCC
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Name
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|
Quantity
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12 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the insoluble matter was filtered off
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Type
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CUSTOM
|
Details
|
Without purification
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Type
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CUSTOM
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Details
|
the filtrate was provided for the subsequent reaction
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Reaction Time |
30 min |
Name
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|
Type
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|
Smiles
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N1=C(SC=2C=NC=CC21)C(=O)[O-].[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |